Temporin-1La
CAS No.:
Cat. No.: VC3663011
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Temporin-1La: Structure and Properties
Amino Acid Sequence and Structural Features
Temporin-1La consists of 13 amino acids with the sequence VLPLISMALGKLL . This primary structure features a combination of hydrophobic residues that contribute to its membrane-interactive properties. Like other temporins, Temporin-1La adopts an amphipathic α-helical conformation when interacting with bacterial membranes, which proves essential for its antimicrobial function.
Physical and Chemical Properties
The peptide demonstrates predominantly hydrophobic characteristics with limited positive charge, which influences its interaction with biological membranes. When in aqueous solution, Temporin-1La typically exhibits a random coil structure, but transitions to an α-helical conformation in membrane-mimicking environments, similar to the structural behavior observed in other temporins when studied using circular dichroism and NMR spectroscopy.
Biological Activity of Temporin-1La
Mechanism of Action
The antimicrobial mechanism of Temporin-1La primarily involves membrane disruption. The peptide's amphipathic nature allows it to interact with the bacterial membrane through initial electrostatic attraction followed by insertion of hydrophobic regions into the lipid bilayer. This interaction leads to membrane destabilization through various possible mechanisms including pore formation, carpet-like disruption, or membrane thinning, ultimately resulting in bacterial cell death through cytoplasmic leakage.
Comparative Analysis
Temporin-1La in Context
To better understand Temporin-1La's significance within the temporin family, Table 1 presents a comparative analysis of selected temporins including their sequences, sources, and key characteristics.
Comparative Sequence Analysis
Table 1: Comparative Analysis of Selected Temporins
Peptide | Amino Acid Sequence | Source | Key Characteristics |
---|---|---|---|
Temporin-1La | VLPLISMALGKLL | R. luteiventris | Hydrophobic with broad-spectrum activity |
Temporin A | FLPLIGRVLSGIL | R. temporaria | Active against Gram-positive bacteria |
Temporin B | LLPIVGNLLKSLL | R. temporaria | Limited activity against Gram-negative bacteria |
Temporin 1CEa | FLPIVGKLLSGLL | R. chensinensis | Higher activity against Gram-positive than Gram-negative bacteria |
Temporin 1CEb | FLPFLKSILGKIL | R. chensinensis | Limited activity against Gram-negative bacteria |
Temporin 1Lb | NFLGTLINLAKKIM | R. luteiventris | From same species as Temporin-1La |
Temporin 1Lc | FLPILINLIHKGLL | R. luteiventris | From same species as Temporin-1La |
This comparative analysis reveals that Temporin-1La shares structural similarities with other temporins while maintaining distinct sequence characteristics that may contribute to its specific antimicrobial profile .
Structural Adaptations Under Different Conditions
Membrane Interaction Dynamics
Like other temporins, Temporin-1La likely undergoes significant structural changes when transitioning from aqueous environments to bacterial membranes. In water, these peptides typically exhibit random coil conformations, but adopt α-helical structures upon interaction with lipid bilayers. This conformational flexibility represents a crucial adaptation that enables selective targeting of bacterial membranes based on their composition and physical properties.
Structure-Function Relationship
The primary sequence of Temporin-1La (VLPLISMALGKLL) features specific amino acid arrangements that contribute to its functional properties. The presence of hydrophobic residues (valine, leucine, isoleucine, methionine, alanine) promotes membrane penetration, while limited cationic residues (lysine) provide initial electrostatic attraction to negatively charged bacterial membranes. This balance between hydrophobicity and charge determines Temporin-1La's selectivity toward bacterial cells versus host cells.
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